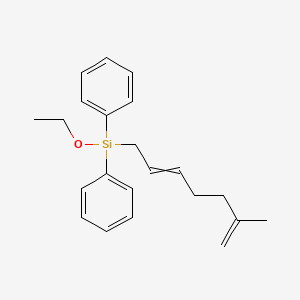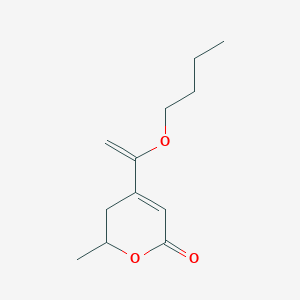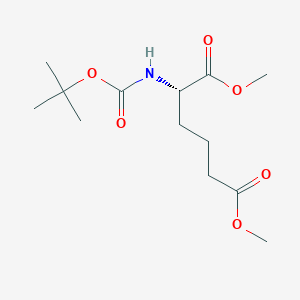
9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-: is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique structural features, which include a hydroxy group at the 3-position and a methoxyphenyl group at the 1-position of the anthracenedione core. These modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Oxidation: Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Hydroxylation: The 9,10-anthraquinone is then hydroxylated at the 3-position using reagents like sodium hydroxide (NaOH) and hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3).
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced forms.
Substitution Products: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
Chemistry:
Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes and pigments due to its chromophoric properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties, particularly in inhibiting the growth of certain cancer cells.
Industry:
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death, which is another mechanism contributing to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
9,10-Anthracenedione: The parent compound without the hydroxy and methoxyphenyl groups.
1-Hydroxy-9,10-anthracenedione: A derivative with a hydroxy group at the 1-position.
2-Methoxy-9,10-anthracenedione: A derivative with a methoxy group at the 2-position.
Uniqueness:
Structural Modifications: The presence of both hydroxy and methoxyphenyl groups in 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- imparts unique chemical and physical properties, making it more versatile in various applications.
Enhanced Activity: These modifications can enhance the compound’s activity in biological and industrial applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
428866-34-6 |
|---|---|
Formule moléculaire |
C21H14O4 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
3-hydroxy-1-(2-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O4/c1-25-18-9-5-4-6-13(18)16-10-12(22)11-17-19(16)21(24)15-8-3-2-7-14(15)20(17)23/h2-11,22H,1H3 |
Clé InChI |
WNAGTDDNQKQSIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=C3C(=CC(=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)


![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)



![2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide](/img/structure/B12590894.png)


![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)

